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Compound of Interest

Compound Name: Methyl 3-bromo-5-iodobenzoate

Cat. No.: B071004

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-bromo-5-iodobenzoate, a key building block in synthetic organic chemistry. The following
sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such
spectra are also provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

While experimental spectra for Methyl 3-bromo-5-iodobenzoate are not readily available in
public databases, the following data tables present predicted values based on the analysis of
structurally similar compounds, including methyl 3-bromobenzoate and other di-substituted
benzene derivatives. These tables offer a reliable reference for the identification and
characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Frequency: 400 MHz
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
~8.25 t ~15 1H H-2
~8.10 t ~1.5 1H H-6
~8.00 t ~15 1H H-4
3.94 S - 3H -OCHs

13C NMR (Carbon NMR) Data (Predicted)

Solvent: CDClIs, Frequency: 100 MHz

Chemical Shift (6, ppm) Assighment
~164.5 C=0

~142.0 C-4

~138.0 C-2

~133.0 C-1

~130.0 C-6

122.8 C-3

93.5 C-5

52.8 -OCHs

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-bromo-5-iodobenzoate is expected to show characteristic
absorption bands for an aromatic ester.
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Frequency (cm™?) Intensity Assignment of Vibration
3100-3000 Weak-Medium C-H stretch (aromatic)
2960-2850 Weak-Medium C-H stretch (methyl)
~1725 Strong C=0 stretch (ester)
~1600, ~1475 Medium-Strong C=C stretch (aromatic ring)
C-O stretch (ester,
~1250 Strong )
asymmetric)
~1100 Medium C-O stretch (ester, symmetric)
C-H bend (aromatic, out-of-
~880-860 Strong
plane)
~750 Strong C-Br stretch
~680 Strong C-I stretch

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of Methyl 3-bromo-5-iodobenzoate will exhibit a

characteristic molecular ion peak and fragmentation pattern. Due to the presence of bromine,

an M+2 peak with a relative intensity of approximately 98% of the molecular ion peak is

expected.
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miz Relative Intensity (%) Assignment
340/342 High [M]* (Molecular ion)
309/311 Medium [M - OCHs]*
281/283 Medium [M - COOCH3]*
213 Low M- I]*

154 Medium [M-Br-I]*

126 Low [CeH30]*

105 High [CeHsCOJ*

77 Medium [CeHs]+

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small
organic molecule like Methyl 3-bromo-5-iodobenzoate.
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Spectroscopic Analysis Workflow
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o To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 3-bromo-5-
iodobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071004#spectroscopic-data-for-methyl-3-bromo-5-
iodobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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